1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Vue d'ensemble

Description

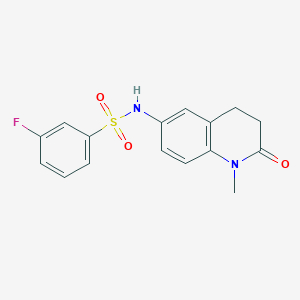

1-(3-Ethyl-1-benzofuran-2-yl)ethanone, also known as 3-ethylbenzofuran-2-one, is a synthetic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Zhang et al. (2017) described a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates to access highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, highlighting the chemical reactivity and potential of similar compounds in synthesizing polyheterocyclic structures (Jin Zhang et al., 2017).

Biocatalysis and Green Chemistry

- Şahin (2019) demonstrated the use of Lactobacillus paracasei BD87E6 as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity and enantiomeric excess. This study provides an example of the application of biological methods in producing enantiopure substances, showcasing the relevance of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives in the production of chiral intermediaries for drug production (Engin Şahin, 2019).

Material Science

- The work by Çelik and Coskun (2018) involved the synthesis of methacrylate polymers bearing chalcone side groups, where 1-(1-benzofuran-2-yl)ethanone was used in the synthesis process. This study explored the thermal and dielectric properties of the resulting polymers, indicating the potential of this compound in material science, particularly in the synthesis of polymers with specific thermal and dielectric properties (T. Çelik & M. Coskun, 2018).

Asymmetric Synthesis and Chiral Applications

- The research by Paizs et al. (2003) focused on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for the preparation of optically active (benzofuran-2-yl)carbinols, highlighting the application of this compound in producing chiral alcohols and diols, which are valuable in various chemical syntheses (Csaba Paizs et al., 2003).

Mécanisme D'action

Target of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

Studies on similar benzofuran derivatives have shown that they can induce apoptosis in cancer cells . They have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

Biochemical Pathways

It’s known that benzofuran derivatives can inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , which suggests that they may affect inflammatory pathways.

Result of Action

Similar benzofuran derivatives have shown to induce apoptosis in cancer cells . They increase reactive oxygen species in cancer cells, especially at 12 h incubation , which can lead to cell death.

Propriétés

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)

![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)

![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)